molecular formula C12H20N2O4S B12806457 2,4(1H,3H)-Pyrimidinedione, 6-(butylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- CAS No. 125056-73-7

2,4(1H,3H)-Pyrimidinedione, 6-(butylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl-

Cat. No.: B12806457
CAS No.: 125056-73-7
M. Wt: 288.37 g/mol
InChI Key: TZNNJCUFROCSJV-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 6-(butylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- is a synthetic organic compound belonging to the pyrimidinedione family This compound is characterized by its unique structural features, including a pyrimidinedione core, a butylthio group at the 6-position, a hydroxyethoxy methyl group at the 1-position, and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 6-(butylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrimidinedione Core: The pyrimidinedione core can be synthesized through a condensation reaction between urea and an appropriate β-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Butylthio Group: The butylthio group can be introduced via a nucleophilic substitution reaction using a butylthiol reagent and a suitable leaving group on the pyrimidinedione core.

    Attachment of the Hydroxyethoxy Methyl Group: This step involves the reaction of the pyrimidinedione derivative with a hydroxyethoxy methylating agent, such as ethylene glycol monomethyl ether, under basic conditions.

    Methylation at the 5-Position: The final step is the methylation of the 5-position, which can be achieved using a methylating agent like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, purification techniques like recrystallization or chromatography, and rigorous quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 6-(butylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the pyrimidinedione core or the butylthio group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles (e.g., amines, alkoxides); reactions often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 6-(butylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, such as antiviral, antibacterial, or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,4(1H,3H)-Pyrimidinedione, 6-(butylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- exerts its effects is often related to its interaction with biological targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, thereby blocking substrate access. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4(1H,3H)-Pyrimidinedione, 6-(methylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl-
  • 2,4(1H,3H)-Pyrimidinedione, 6-(butylthio)-1-((2-methoxyethoxy)methyl)-5-methyl-
  • 2,4(1H,3H)-Pyrimidinedione, 6-(butylthio)-1-((2-hydroxyethoxy)methyl)-5-ethyl-

Uniqueness

The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 6-(butylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for targeted research and development.

Properties

CAS No.

125056-73-7

Molecular Formula

C12H20N2O4S

Molecular Weight

288.37 g/mol

IUPAC Name

6-butylsulfanyl-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C12H20N2O4S/c1-3-4-7-19-11-9(2)10(16)13-12(17)14(11)8-18-6-5-15/h15H,3-8H2,1-2H3,(H,13,16,17)

InChI Key

TZNNJCUFROCSJV-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=C(C(=O)NC(=O)N1COCCO)C

Origin of Product

United States

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